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molecular formula C6H12N2O2S B1285337 Octahydrothieno[3,4-b]pyrazine 6,6-dioxide CAS No. 53056-91-0

Octahydrothieno[3,4-b]pyrazine 6,6-dioxide

Cat. No. B1285337
M. Wt: 176.24 g/mol
InChI Key: XBPSKZNDAZYXNY-UHFFFAOYSA-N
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Patent
US07820675B2

Procedure details

cis-3,4-Dichlorotetrahydrothiophene 1,1-dioxide (5.0 g, 26.0 mmol) in dioxane (40 mL) was added dropwise to ethane-1,2-diamine (10.4 g, 173.0 mmol) in dioxane (25 mL) at 0° C. The mixture was heated at 100° C. for 3 h, followed by cooling to room temperature and continued stirring overnight. The two layers were separated and the bottom layer, containing ethylene diamine and amine salt, was washed twice with dioxane. The dioxane layers were combined and the solvent was removed in vacuo. The crude product was recrystallized from toluene to afford 2.7 g (59%) of the title compound as white crystals. HPLC 98%, RT: 0.292 (System B; 10-97% MeCN over 3 min). 1H NMR (270 MHz, methanol-d4) δ ppm 2.67-2.76 (m, 2H) 2.86-2.96 (m, 2H) 3.13-3.20 (m, 2H) 3.33-3.44 (m, 2H) 3.63-3.70 (m, 2H). LC-MS 177 (M+H)+. *Previously described in U.S. Pat. No. 3,882,122.
Name
cis-3,4-Dichlorotetrahydrothiophene 1,1-dioxide
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Yield
59%

Identifiers

REACTION_CXSMILES
Cl[C@H:2]1[C@@H:6](Cl)[CH2:5][S:4](=[O:9])(=[O:8])[CH2:3]1.[CH2:10]([NH2:13])[CH2:11][NH2:12]>O1CCOCC1>[NH:12]1[CH2:11][CH2:10][NH:13][CH:2]2[CH2:3][S:4](=[O:9])(=[O:8])[CH2:5][CH:6]12

Inputs

Step One
Name
cis-3,4-Dichlorotetrahydrothiophene 1,1-dioxide
Quantity
5 g
Type
reactant
Smiles
Cl[C@@H]1CS(C[C@@H]1Cl)(=O)=O
Name
Quantity
10.4 g
Type
reactant
Smiles
C(CN)N
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
25 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
continued stirring overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by cooling to room temperature
CUSTOM
Type
CUSTOM
Details
The two layers were separated
ADDITION
Type
ADDITION
Details
the bottom layer, containing ethylene diamine and amine salt
WASH
Type
WASH
Details
was washed twice with dioxane
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was recrystallized from toluene

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
N1C2C(NCC1)CS(C2)(=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.7 g
YIELD: PERCENTYIELD 59%
YIELD: CALCULATEDPERCENTYIELD 58.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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